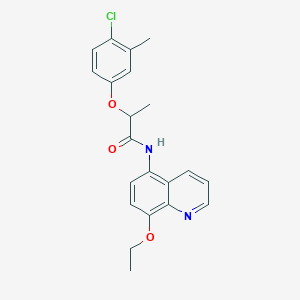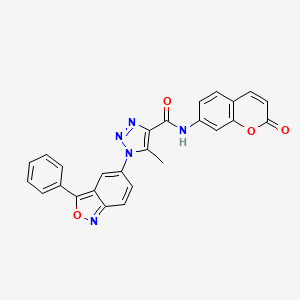![molecular formula C27H29FN4O4 B11332954 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of the piperazine ring and the fluorophenyl and trimethoxyphenyl groups further enhances its potential for diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a key reagent. The trimethoxyphenyl group is usually added via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially leading to new compounds with unique properties.
科学的研究の応用
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for other valuable chemicals.
作用機序
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The trimethoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to certain targets. The exact pathways involved can vary depending on the specific biological context and the targets being studied.
類似化合物との比較
Similar Compounds
- **4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
- **4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one apart from these similar compounds is its unique combination of the quinazolinone core with the piperazine ring and the specific substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
分子式 |
C27H29FN4O4 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H29FN4O4/c1-34-24-14-18(15-25(35-2)26(24)36-3)17-12-22-21(23(33)13-17)16-29-27(30-22)32-10-8-31(9-11-32)20-6-4-19(28)5-7-20/h4-7,14-17H,8-13H2,1-3H3 |
InChIキー |
OXNDOGAEVPJPQE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-bromo-4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11332884.png)
![Ethyl 5-cyano-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11332887.png)


![N-cyclopentyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332922.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11332933.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)

![3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11332963.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11332968.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)

![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
